ETHYL 4-{[2-(3,4,5-TRIMETHOXYBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-{[2-(3,4,5-TRIMETHOXYBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoquinoline core and a trimethoxybenzoyloxy group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of ETHYL 4-{[2-(3,4,5-TRIMETHOXYBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of ethyl 4-aminobenzoate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-chloroethylamine hydrochloride to yield the final product. The reaction conditions typically involve refluxing in an organic solvent like dichloromethane .
Chemical Reactions Analysis
ETHYL 4-{[2-(3,4,5-TRIMETHOXYBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Scientific Research Applications
ETHYL 4-{[2-(3,4,5-TRIMETHOXYBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(3,4,5-TRIMETHOXYBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trimethoxybenzoyloxy group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
ETHYL 4-{[2-(3,4,5-TRIMETHOXYBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE can be compared with similar compounds such as:
Ethyl 3,4,5-trimethoxybenzoylacetate: This compound shares the trimethoxybenzoyl group but differs in its core structure.
Ethyl 4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]benzoate: Similar in having the trimethoxybenzylidene group but with a different functional group arrangement.
The uniqueness of this compound lies in its combination of the benzoquinoline core with the trimethoxybenzoyloxy group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(3,4,5-trimethoxybenzoyl)oxyethylamino]benzo[h]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O7/c1-5-36-28(32)21-16-30-24-19-9-7-6-8-17(19)10-11-20(24)25(21)29-12-13-37-27(31)18-14-22(33-2)26(35-4)23(15-18)34-3/h6-11,14-16H,5,12-13H2,1-4H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREUZVVYFGSBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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